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Compound of Interest

Compound Name: Talviraline

Cat. No.: B1681227

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Antiviral
Activity of a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor

Abstract

Talviraline, also known as HBY 097, is a potent, second-generation non-nucleoside reverse
transcriptase inhibitor (NNRTI) with significant activity against human immunodeficiency virus
type 1 (HIV-1). This technical guide provides a comprehensive overview of Talviraline,
focusing on its chemical structure, physicochemical and pharmacological properties,
mechanism of action, and the experimental methodologies used for its evaluation. All
guantitative data are presented in structured tables for clarity and comparative analysis.
Detailed experimental protocols and visualizations of its mechanism of action are included to
support further research and development efforts.

Chemical Structure and Physicochemical Properties

Talviraline, with the chemical formula C15H20N203S2, is a quinoxaline derivative.[1] Its
chemical structure and key identifiers are provided below.

Table 1: Chemical Identification of Talviraline
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Identifier Value

propan-2-yl (2S)-7-methoxy-2-
IUPAC Name (methylsulfanylmethyl)-3-sulfanylidene-2,4-

dihydroquinoxaline-1-carboxylate[1]

Synonyms HBY 097, HBY-097[1]

CAS Number 163451-80-7[1]

Molecular Formula C15H20N203S2[1]

Molecular Weight 340.5 g/mol [1]

SMILES CC(C)OC(=0O)N1--INVALID-LINK--CSC

A summary of the known physicochemical properties of Talviraline is presented in Table 2.

Table 2: Physicochemical Properties of Talviraline

Property Value Reference

Physical State Solid [1]

Good oral bioavailability

Solubility demonstrated in mice and [2]
dogs
XLogP3 2.7 [1]

Pharmacological Properties and Antiviral Activity

Talviraline is a highly potent inhibitor of HIV-1 replication.[2] Its efficacy has been
demonstrated in various human cell lines, including fresh human peripheral blood lymphocytes
and macrophages.[2]

In Vitro Antiviral Activity

The inhibitory activity of Talviraline against wild-type and mutant strains of HIV-1 has been
quantified using cell-based assays. The 50% inhibitory concentration (IC50) values are
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summarized in Table 3.

Table 3: In Vitro Anti-HIV-1 Activity of Talviraline (HBY 097)

HIV-1 Strain/Variant Cell Line IC50 (uM)

Potent inhibition (specific

Wild-Type (e.g., 11IB, MN) Various human cell lines values not detailed in provided
abstracts)
AZT-resistant strains Not specified Active
NNRTI-resistant strains (e.g., -~ Active, but with some reduced
Not specified
Y181C, K103N) potency

HBY 097-resistant strain

Not specified Reduced potency
(G190E)

Note: The provided search results confirm high potency but do not give a comprehensive list of
specific IC50 values across a wide range of strains. The Kleim et al. (1995) paper is the
primary source for this data.

Pharmacokinetic Properties

Preclinical studies in animal models have provided initial insights into the pharmacokinetic
profile of Talviraline.

Table 4: Pharmacokinetic Parameters of Talviraline (HBY 097)

Administration

Species Key Findings Reference
Route

Mice Oral Good bioavailability [2]

Dogs Oral Good bioavailability [2]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not
available in the provided search results but are likely detailed in the full preclinical evaluation
publication.
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Mechanism of Action

Talviraline exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse
transcriptase (RT), an essential enzyme for viral replication.[2]

Binding to the NNRTI Binding Pocket

Talviraline binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from
the active site where nucleoside RT inhibitors (NRTIS) bind.[3] This binding induces a
conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]

The flexibility of Talviraline's structure allows it to adapt to some mutations in the binding
pocket, which contributes to its activity against certain NNRTI-resistant strains.[4] Structural
studies have identified key amino acid residues that interact with HBY 097 within the binding

pocket.
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Resistance Mutations

Prolonged exposure to Talviraline can lead to the selection of resistant viral strains. The
G190E mutation in the reverse transcriptase gene has been identified as a characteristic
mutation conferring resistance to HBY 097.[2]

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of Talviraline.
Specific parameters may vary based on the detailed descriptions in the primary literature.

Anti-HIV-1 Cell-Based Assay (MT-4 Cells)

This assay is used to determine the concentration of the compound that inhibits HIV-1-induced
cell killing by 50% (IC50).

o Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well
microplates.

o Compound Dilution: A serial dilution of Talviraline is prepared and added to the wells.
« Virus Infection: A standardized amount of HIV-1 is added to the wells.
 Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 4-5 days.

o Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric
method, such as the MTT assay. The absorbance is read using a microplate reader.

o Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against
the logarithm of the drug concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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